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Abstract

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a quinoline derivative of interest in
medicinal chemistry and materials science. A comprehensive understanding of its
spectroscopic properties is fundamental for its identification, characterization, and application in
further research and development. This technical guide provides a summary of the available
and expected spectroscopic characteristics of this compound, including mass spectrometry,
nuclear magnetic resonance, infrared, and UV-Visible spectroscopy. Due to the limited
availability of published experimental data for this specific molecule, this guide combines
established data with predicted values based on structurally analogous compounds. Detailed
experimental protocols for the spectroscopic techniques are also provided to aid in the
acquisition of new data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely
recognized for their diverse biological activities and applications in drug discovery. The
substituent groups on the quinoline ring system play a crucial role in determining the molecule's
chemical and physical properties. 2-Hydroxy-7-methylquinoline-3-carbaldehyde, with its
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hydroxy, methyl, and carbaldehyde functionalities, presents a unigue electronic and structural
profile. This document aims to be a core reference for the spectroscopic properties of this
compound.

Molecular and Physical Properties

The fundamental properties of 2-Hydroxy-7-methylquinoline-3-carbaldehyde are
summarized in Table 1. This data is computationally derived and sourced from the PubChem
database.[1]

Table 1: Molecular and Physical Properties[1]

Property Value

Molecular Formula C11HaNO:2

Molecular Weight 187.19 g/mol

IUPAC Name 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde
CAS Number 80231-41-0

Canonical SMILES CC1=CC2=C(C=C1)C=C(C(=0O)N2)C=0
InChl Key CYCWXKDJRZUITF-UHFFFAOYSA-N

Spectroscopic Data

While comprehensive, peer-reviewed experimental spectra for 2-Hydroxy-7-methylquinoline-
3-carbaldehyde are not readily available in the public domain, its spectroscopic characteristics
can be predicted with a high degree of confidence based on the analysis of structurally similar
qguinoline derivatives. The following sections present a combination of available data and
expected spectral features.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation
pattern of a compound. For 2-Hydroxy-7-methylquinoline-3-carbaldehyde, the primary
expectation is the observation of the molecular ion peak.
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Table 2: Expected Mass Spectrometry Data

Technique Expected m/z Interpretation
GC-MS (El) 187 [M]* (Molecular lon)
HRMS (ESI) 188.0706 [M+H]* (Protonated Molecule)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The expected chemical shifts for the protons (*H NMR) and carbons (*3C NMR) of 2-
Hydroxy-7-methylquinoline-3-carbaldehyde are outlined below. These predictions are based
on the known spectra of related quinoline aldehydes.

Table 3: Expected *H NMR Spectroscopic Data (Solvent: CDCl3)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.2 Singlet 1H
CHO)
~9.3 Singlet 1H H4
~8.0-8.2 Doublet 1H H5
~7.7-7.9 Doublet 1H H8
~7.3-7.5 Doublet of doublets 1H H6
~2.5 Singlet 3H Methyl protons (-CHs)

Table 4: Expected 3C NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (6, ppm)

Assignment

~190-192 Aldehyde Carbonyl (-CHO)
~160-162 C2 (C-OH)

~148-150 C8a

~140-142 C4

~135-137 C7

~130-132 C5

~128-130 Cda

~125-127 C6

~118-120 Ccs8

~115-117 C3

~21-23 Methyl Carbon (-CH3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 2-Hydroxy-7-methylquinoline-3-carbaldehyde are listed

in Table 5.

Table 5: Expected IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3400-3200 Broad O-H stretch (Hydroxy group)
~3100-3000 Medium C-H stretch (Aromatic)
~2950-2850 Medium C-H stretch (Methyl group)
~2850-2750 Weak C-H stretch (Aldehyde)

C=0 stretch (Aldehyde
~1680-1660 Strong

carbonyl)

) C=C and C=N stretch

~1620-1580 Medium-Strong S

(Quinoline ring)
~1450-1400 Medium C-H bend (Methyl group)
~1250-1150 Medium C-O stretch (Hydroxy group)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The extended conjugation in the quinoline ring system is expected to result in strong absorption
in the UV region.

Table 6: Expected UV-Visible Spectroscopic Data (Solvent: Methanol or Ethanol)

Molar Absorptivity (g, .
Amax (nm) I 2 Transition
‘mol—*-cm~

~240-250 High - T
~320-340 Medium - T
~380-400 Low n - m*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Hydroxy-7-
methylquinoline-3-carbaldehyde. Instrument parameters should be optimized for each
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specific analysis.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

 Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an electron ionization (EI) source.

e GC Conditions:
o Injector Temperature: 250 °C
o Column: A suitable capillary column (e.g., HP-5MS).

o Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Carrier Gas: Helium.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr)
and press into a thin pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Record the sample spectrum over the range of 4000-400 cm™1,
o Perform a background subtraction.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., methanol, ethanol, or acetonitrile) of a known concentration.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
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e Acquisition:
o Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
o Record the baseline with the solvent-filled cuvette in both beams.

o Record the absorption spectrum of the sample solution over a suitable wavelength range
(e.g., 200-600 nm).

Workflow and Data Relationships

The logical flow of spectroscopic analysis for a novel or synthesized compound like 2-Hydroxy-
7-methylquinoline-3-carbaldehyde is depicted in the following diagram. This workflow
ensures a comprehensive characterization, from initial purity and identity confirmation to
detailed structural elucidation.
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Compound Synthesis & Purification

Synthesis of 2-Hydroxy-7-
methylquinoline-3-carbaldehyde

Y
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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of
2-Hydroxy-7-methylquinoline-3-carbaldehyde. While a complete set of experimental data is
yet to be published, the expected spectral characteristics outlined herein, based on established
knowledge of similar compounds, offer a valuable resource for researchers. The provided
experimental protocols serve as a practical guide for obtaining and confirming the
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spectroscopic data for this compound, which will be crucial for its future applications in scientific
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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